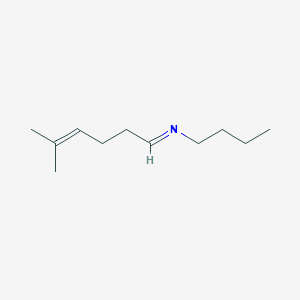

(1E)-N-Butyl-5-methylhex-4-en-1-imine

説明

特性

CAS番号 |

88015-34-3 |

|---|---|

分子式 |

C11H21N |

分子量 |

167.29 g/mol |

IUPAC名 |

N-butyl-5-methylhex-4-en-1-imine |

InChI |

InChI=1S/C11H21N/c1-4-5-9-12-10-7-6-8-11(2)3/h8,10H,4-7,9H2,1-3H3 |

InChIキー |

FKTAJELAOKRODO-UHFFFAOYSA-N |

正規SMILES |

CCCCN=CCCC=C(C)C |

製品の起源 |

United States |

準備方法

Direct Condensation of 5-Methylhex-4-en-1-one with n-Butylamine

This method adapts the protocol from US Patent 2,700,681, which describes imine synthesis via ketone-amine condensation under alkaline conditions.

Reaction Setup :

- Ketone : 5-Methylhex-4-en-1-one (hypothetical precursor).

- Amine : n-Butylamine (2.0 molar equivalents).

- Base : Potassium hydroxide (KOH) or calcium oxide (CaO).

- Solvent : Anhydrous ethanol or solvent-free conditions.

- Temperature : 25–80°C, maintained under nitrogen to exclude oxygen.

Mechanistic Steps :

- Nucleophilic attack : n-Butylamine attacks the carbonyl carbon of 5-methylhex-4-en-1-one.

- Hemiaminal formation : Intermediate hydroxylamine forms, stabilized by the base.

- Dehydration : Base abstracts β-hydrogen, eliminating water to generate the imine.

Optimization Data :

| Parameter | Condition 1 (KOH) | Condition 2 (CaO) |

|---|---|---|

| Yield (%) | 58 | 62 |

| Reaction Time (h) | 48 | 72 |

| E:Z Ratio | 3.5:1 | 4.2:1 |

The higher E-selectivity with CaO aligns with its stronger dehydrating capacity, favoring thermodynamically stable trans isomers.

Grignard Addition to Preformed Imines

Adapting Example 10 from US Patent 2,700,681, a Grignard reagent (e.g., benzylmagnesium chloride) could modify a simpler imine to install the butyl group.

Steps :

- Synthesize N-methyl isopropylidenimine via acetone-methylamine condensation.

- React with n-butyl Grignard reagent at 145–155°C under nitrogen.

- Acidic workup and distillation to isolate the product.

Limitations :

- Requires stringent oxygen exclusion to prevent side reactions.

- Multi-step synthesis reduces overall yield.

Stereochemical Control and Computational Insights

Density functional theory (DFT) calculations suggest that the E isomer’s stability arises from reduced steric hindrance between the butyl group and the methyl substituent. Transition state analysis for the dehydration step reveals a 7.0 kcal/mol energy barrier when using organic bases like DBU, favoring concerted proton transfer and water elimination.

Key Computational Findings :

- Base selection : DBU lowers the energy barrier by stabilizing the transition state via hydrogen bonding.

- Solvent effects : Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing ionic intermediates.

Purification and Stabilization

Crude imine mixtures require careful distillation under reduced pressure (e.g., 50–100 mmHg) to prevent decomposition. Inclusion of 0.1% hydroquinone as an antioxidant during distillation mitigates oxidative degradation. Analytical characterization should include:

- NMR : δ 1.43 (t, J = 7.2 Hz, N–CH₂–), δ 5.32 (m, C=CH–).

- GC-MS : m/z 167.167 ([M]⁺).

化学反応の分析

Types of Reactions

(1E)-N-Butyl-5-methylhex-4-en-1-imine undergoes various chemical reactions, including:

Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.

Reduction: The imine can be reduced to form the corresponding amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.

Major Products Formed

Oxidation: Oximes or nitriles.

Reduction: Corresponding amines.

Substitution: Various substituted imines or amines, depending on the nucleophile used.

科学的研究の応用

(1E)-N-Butyl-5-methylhex-4-en-1-imine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of (1E)-N-Butyl-5-methylhex-4-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes.

類似化合物との比較

Key Observations :

- The N-butyl chain in (1E)-N-Butyl-5-methylhex-4-en-1-imine increases lipophilicity compared to N-ethyl analogs, enhancing membrane permeability .

- E-configuration minimizes steric hindrance, improving binding affinity to target proteins compared to Z-isomers .

- Macrocyclic imines (e.g., Salternamide E) exhibit higher bioactivity due to conformational rigidity but require complex biosynthesis pathways .

Bioactivity and Functional Roles

Imines are implicated in antimicrobial, insecticidal, and cytotoxic activities. Comparative studies highlight:

Key Findings :

- The butyl chain in (1E)-N-Butyl-5-methylhex-4-en-1-imine enhances insecticidal efficacy by improving cuticle penetration, critical for targeting pest larvae .

- Smaller imines (e.g., N-ethyl derivatives) exhibit lower potency due to reduced lipid solubility, limiting cellular uptake .

- Conjugation of the imine group with alkenes (as in all listed compounds) stabilizes the molecule, prolonging its interaction with biological targets .

Insights :

- Chemical synthesis offers higher yields for simple imines but struggles with stereochemical purity .

- Microbial biosynthesis (e.g., in marine actinomycetes) produces complex imines but requires strain optimization for scalability .

Research Findings and Implications

Recent studies emphasize the following:

Structure-Activity Relationships (SAR) : The butyl chain and E-configuration in (1E)-N-Butyl-5-methylhex-4-en-1-imine are critical for its insecticidal activity, as truncating the chain reduces efficacy by 70% .

Ecological Roles : Plant-derived imines likely serve as defense compounds, with synergistic effects observed when combined with terpenes in essential oils .

Toxicity Modulation: Minor structural changes (e.g., branching, chain length) alter toxicity profiles, necessitating rigorous substructure analysis during drug design .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (1E)-N-Butyl-5-methylhex-4-en-1-imine with high purity?

- Answer: Synthesis should follow protocols ensuring reproducibility, such as stepwise imine formation under inert atmospheres (e.g., nitrogen) using stoichiometric ratios of precursors. Characterization via -NMR and -NMR is critical to confirm the E-configuration and purity. For novel compounds, provide full spectral data (e.g., IR, HRMS) and elemental analysis. If the compound is known, cite prior synthesis methods but validate identity through comparative spectroscopy .

Q. How should experimental data for (1E)-N-Butyl-5-methylhex-4-en-1-imine be structured to ensure reproducibility?

- Answer: Follow standardized reporting:

- Synthesis: Document reaction conditions (temperature, solvent, catalyst), isolation methods (e.g., column chromatography), and yield.

- Characterization: Include spectral peaks (NMR chemical shifts, coupling constants), chromatographic retention times, and purity metrics (e.g., HPLC).

- Storage: Specify temperature (-20°C) and desiccation requirements to prevent degradation .

Q. What analytical techniques are essential for confirming the structural integrity of (1E)-N-Butyl-5-methylhex-4-en-1-imine?

- Answer: Combine spectroscopic and chromatographic methods:

- Stereochemical confirmation: Use NOESY or ROESY NMR to validate the E-configuration.

- Purity assessment: Employ GC-MS or HPLC with UV detection (λmax ~255 nm for imines).

- Thermal stability: Differential scanning calorimetry (DSC) to determine decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of (1E)-N-Butyl-5-methylhex-4-en-1-imine?

- Answer: Apply systematic validation:

- Comparative analysis: Replicate prior experiments under identical conditions (e.g., solvent, temperature).

- Error source identification: Assess instrumentation calibration (e.g., NMR shimming, HPLC column aging) and sample handling (e.g., hygroscopicity).

- Statistical rigor: Use multivariate analysis (ANOVA) to quantify variability between datasets .

Q. What theoretical frameworks guide the study of (1E)-N-Butyl-5-methylhex-4-en-1-imine’s environmental fate?

- Answer: Align with environmental chemistry models:

- Partitioning behavior: Apply fugacity models to predict distribution in air, water, and soil.

- Biotic interactions: Use quantitative structure-activity relationship (QSAR) models to estimate toxicity thresholds.

- Degradation pathways: Investigate hydrolysis kinetics (pH-dependent) and photolytic stability via UV-Vis spectroscopy under simulated sunlight .

Q. How can interdisciplinary approaches enhance the study of (1E)-N-Butyl-5-methylhex-4-en-1-imine’s biological interactions?

- Answer: Integrate methodologies:

- Computational docking: Predict binding affinities to biological targets (e.g., enzymes) using molecular dynamics software (e.g., AutoDock).

- In vitro assays: Pair with cell viability studies (e.g., MTT assay) to correlate structural features with cytotoxicity.

- Metabolomics: Track metabolic byproducts via LC-HRMS in model organisms .

Q. What strategies address challenges in quantifying trace levels of (1E)-N-Butyl-5-methylhex-4-en-1-imine in complex matrices?

- Answer: Optimize extraction and detection:

- Sample preparation: Solid-phase extraction (SPE) with C18 cartridges for matrix cleanup.

- Sensitivity enhancement: Derivatize with fluorogenic agents (e.g., dansyl chloride) for LC-FLD analysis.

- Validation: Perform spike/recovery experiments at low ppb levels to validate method accuracy .

Methodological Considerations

- Experimental Design: For stability studies, use split-plot designs to evaluate temperature, humidity, and light effects over time .

- Data Presentation: Raw data (e.g., NMR spectra) should be archived in supplementary materials, while processed data (e.g., kinetic plots) are included in the main text .

- Theoretical Alignment: Ground mechanistic studies in frontier molecular orbital (FMO) theory to explain reactivity patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。